

Reparixin and Related CXCR1/2 Inhibitors: A Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: (Rac)-Reparixin

Cat. No.: B2643501

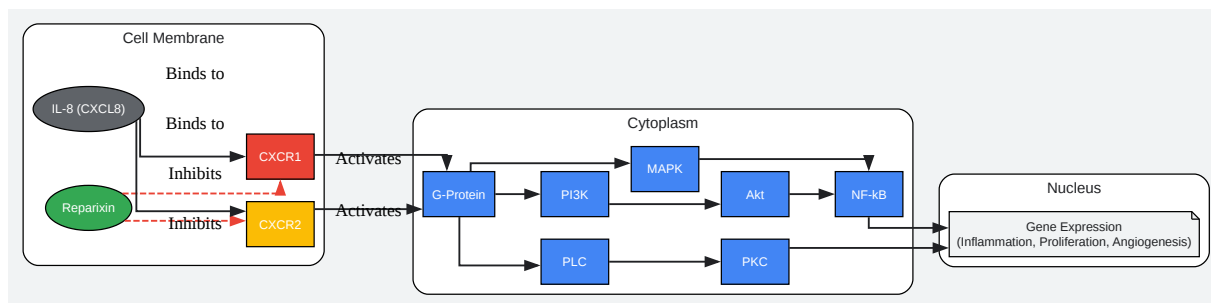
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A Comparative Guide for Researchers and Drug Development Professionals

Reparixin and a class of related compounds targeting the CXCR1 and CXCR2 chemokine receptors have emerged as promising therapeutic agents in a variety of diseases, including cancer and inflammatory conditions. This guide provides a meta-analysis of key clinical trials involving Reparixin and the related compound Ladarixin, offering a comparative look at their performance, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

CXCR1/CXCR2 Signaling Pathway

The CXCR1 and CXCR2 receptors, when activated by their ligand, primarily Interleukin-8 (IL-8 or CXCL8), trigger a cascade of downstream signaling events. These pathways, including PI3K/Akt, MAPK, and PLC/PKC, are crucial in mediating inflammatory responses and promoting cancer progression through mechanisms such as cell proliferation, survival, and angiogenesis.[1][2][3][4][5] Reparixin and related compounds act as allosteric inhibitors of these receptors, thereby blocking these downstream effects.[6]



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CXCR1/CXCR2 Signaling Pathway Inhibition by Reparixin.

Comparative Analysis of Clinical Trials

The following tables summarize quantitative data from key clinical trials of Reparixin and Ladarixin across different therapeutic areas.

Table 1: Reparixin in Oncology

Trial Identifier	Indication	Phase	N	Treatment Regimen	Key Quantitative Outcomes	Reference
NCT01861054	Operable HER-2-negative Breast Cancer	Window-of-opportunity	20	Reparixin 1000 mg TID for 21 days before surgery	- Reduction of ALDH+ cancer stem cells (CSCs) by $\geq 20\%$ in 4/17 evaluable patients.- Reduction of CD24-/CD44+ CSCs by $\geq 20\%$ in 9/17 evaluable patients.	[7] [8] [9]
NCT02001974	HER-2 negative Metastatic Breast Cancer	Ib	30	Reparixin (400, 800, or 1200 mg TID) + Paclitaxel (80 mg/m ²)	- 30% overall response rate.- Durable responses >12 months in 2 patients.	[6] [10] [11] [12]
fRida (NCT02370238)	Metastatic Triple-Negative Breast Cancer	II	123	Reparixin + Paclitaxel vs. Placebo + Paclitaxel	- No significant difference in Progression-Free	[13]

Survival
(PFS)
between
the two
groups
(median
5.5 vs. 5.6
months).

Table 2: Reparixin in Inflammatory Conditions

Trial Identifier	Indication	Phase	N	Treatment Regimen	Key Quantitative Outcomes	Reference
Pilot Study	Ischemia-Reperfusion Injury (Coronary Artery Bypass Graft)	Pilot	32	Reparixin (IV infusion) vs. Placebo	- Significant reduction in the proportion of neutrophil granulocytes in the Reparixin group at the beginning (p=0.035), end (p=0.023), and 1h after CPB (p=0.035).- Reduced need for positive fluid balance during surgery (p=0.029) and ICU stay (p=0.021).	[14] [15]

Table 3: Ladarixin in Type 1 Diabetes

Trial Identifier	Indication	Phase	N	Treatment Regimen	Key Quantitative Outcomes	Reference
NCT02814838	New-onset Type 1 Diabetes	II	76	Ladarixin (400 mg BID) vs. Placebo	- No significant difference in the primary endpoint (change in C-peptide AUC at week 13).- Transiently higher proportion of patients in the Ladarixin group with HbA1c < 7.0% without severe hypoglycemic events at week 26 (81% vs. 54%, p=0.024).	[16] [17] [18] [19] [20]

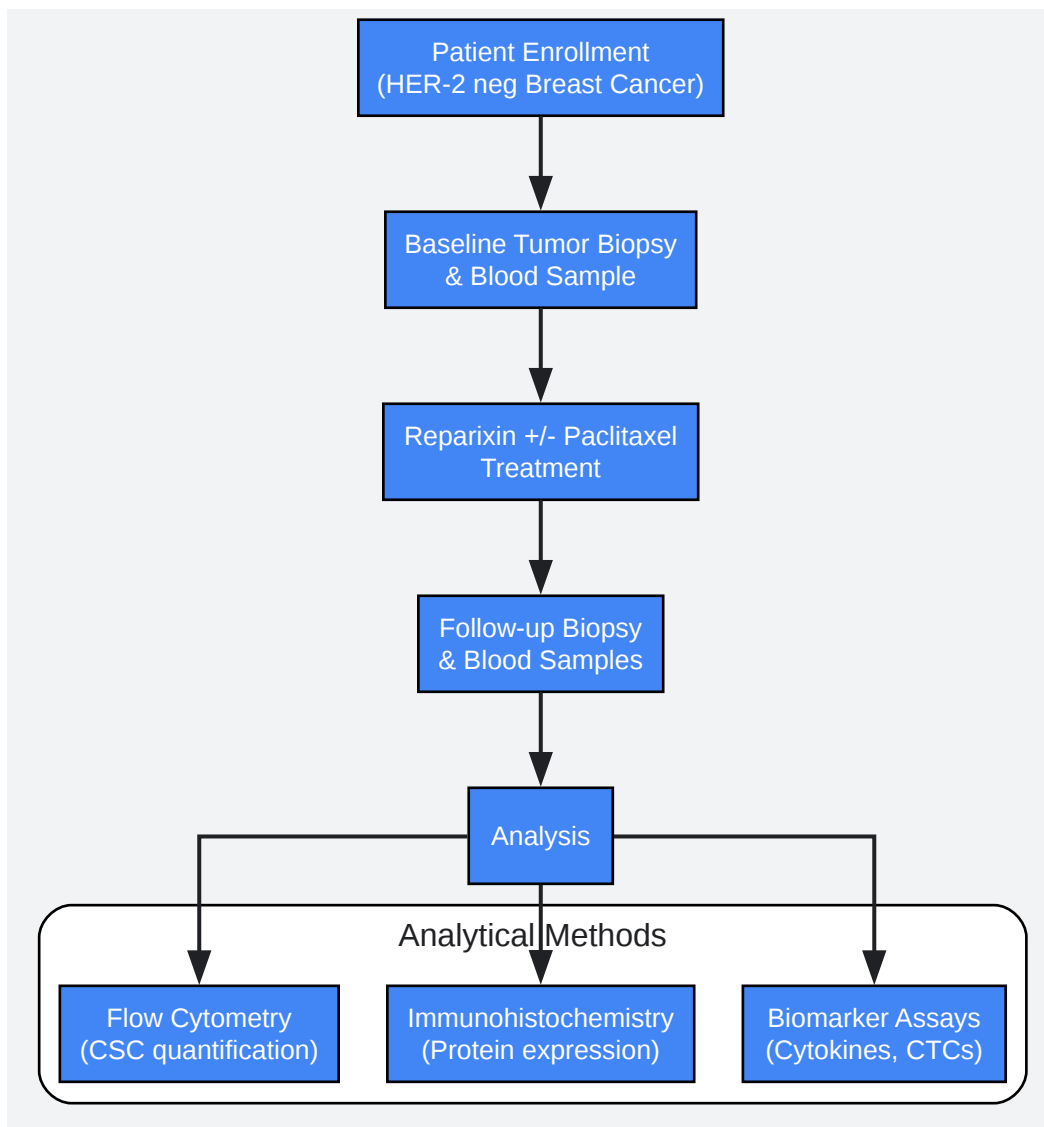
Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are outlined below.

Oncology Trials (NCT01861054 & NCT02001974)

- Cancer Stem Cell (CSC) Analysis (Flow Cytometry):
 - Tumor biopsies were mechanically and enzymatically dissociated to obtain single-cell suspensions.
 - Cells were stained with antibodies against CD24 and CD44 to identify the CD24-/CD44+ CSC population.
 - The ALDEFLUOR™ kit was used to identify the ALDH+ CSC population.
 - Stained cells were analyzed on a flow cytometer to quantify the percentage of CSCs.[\[21\]](#)
- Immunohistochemistry (IHC):
 - Formalin-fixed, paraffin-embedded tumor tissue sections were deparaffinized and rehydrated.
 - Antigen retrieval was performed using heat-induced epitope retrieval.
 - Sections were incubated with primary antibodies against markers of interest (e.g., ALDH1, CD44, CD24).
 - A secondary antibody conjugated to a detection system was applied, followed by a chromogen to visualize the staining.
 - Stained slides were analyzed by a pathologist to assess the extent and intensity of protein expression.[\[21\]](#)
- Biomarker Analysis:
 - Peripheral blood samples were collected at baseline and various time points during treatment.
 - Plasma was separated for the analysis of inflammatory cytokines (e.g., IL-1 β , IL-6, IL-8, TNF- α) using multiplex immunoassays.

- Circulating tumor cells (CTCs) were enumerated and characterized for CSC markers.[10]



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Typical Experimental Workflow in Reparixin Oncology Trials.

Ischemia-Reperfusion Injury Trial

- Measurement of Inflammatory Markers:
 - Peripheral blood samples were collected at multiple time points before, during, and after coronary artery bypass graft (CABG) surgery.

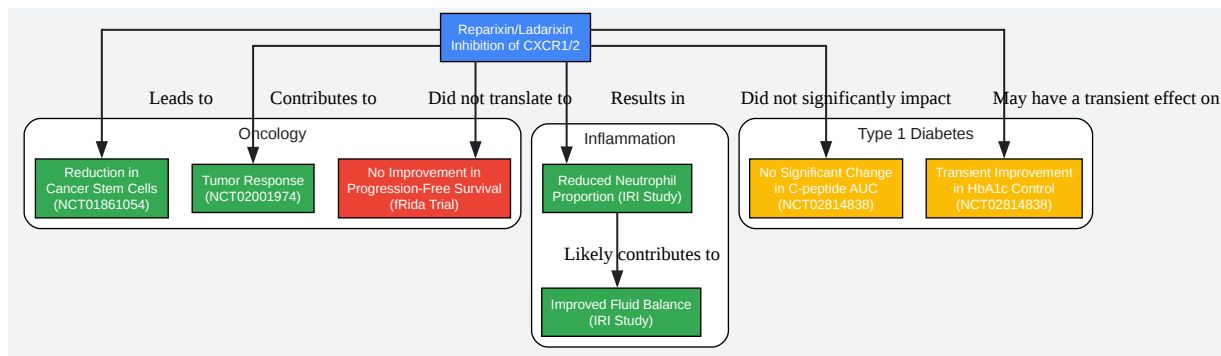
- Complete blood counts with differential were performed to determine the proportion of neutrophil granulocytes.
- Plasma levels of inflammatory cytokines and other relevant markers were measured using standard immunoassays.[\[14\]](#)[\[15\]](#)

Type 1 Diabetes Trial (NCT02814838)

- Mixed-Meal Tolerance Test (MMTT):
 - Participants underwent a standardized MMTT after an overnight fast.
 - A liquid meal (Boost®) was consumed within a specified timeframe.
 - Blood samples were collected at baseline and at multiple time points after the meal (e.g., 15, 30, 60, 90, 120 minutes).
 - Serum C-peptide levels were measured at each time point to assess beta-cell function.
 - The Area Under the Curve (AUC) for C-peptide was calculated to quantify the overall C-peptide response.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[20\]](#)

Logical Relationships in Clinical Findings

The clinical trials of Reparixin and Ladarixin have yielded a complex set of findings. The diagram below illustrates the logical relationships between the observed effects and the proposed mechanisms of action of these CXCR1/2 inhibitors.



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Logical Relationships of Clinical Findings for CXCR1/2 Inhibitors.

In conclusion, the clinical development of Reparixin and related compounds demonstrates a clear biological effect on CXCR1/2-mediated pathways, particularly in reducing cancer stem cell populations and mitigating inflammatory responses. However, the translation of these biological effects into significant clinical benefits, such as improved progression-free survival in oncology or long-term preservation of beta-cell function in diabetes, remains a challenge. Further research is warranted to identify patient populations that may derive the most benefit from this therapeutic strategy and to explore combination therapies that could enhance their efficacy.

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